N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C14H15N7OS3 and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition
A study by Shukla et al. (2012) explored the synthesis of analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). One of these analogs showed similar potency and better solubility compared to BPTES, demonstrating its potential as a therapeutic agent for diseases where glutaminase inhibition is beneficial (Shukla et al., 2012).
Antimicrobial and Antifungal Activity
Research conducted by Sych et al. (2019) on the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems found that certain derivatives exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Anticancer Properties
The study by Yushyn et al. (2022) discusses the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole, which was evaluated for anticancer activity. The structure of the compound was confirmed through various spectroscopic methods, and its anticancer activity was studied in vitro (Yushyn et al., 2022).
Anticonvulsant and Antiproliferative Agents
In a study by Sych et al. (2016), the design and synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles were explored as multi-targeted pharmacological scaffolds. These compounds were discussed as prospective anticonvulsants and antiproliferative agents (Sych et al., 2016).
Semiconductor Applications
A study by Zhang et al. (2019) on the sulfur coordination polymer synthesized from zinc(II) and 5-methylsulfanyl-1,3,4-thiadiazole-2-thione showed that it possesses high thermal and chemical stability and a linear temperature dependence of the bandgap. This indicates its potential application as a selective sensor (Zhang et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)acetamide, also known as STK337900, is the Serine/threonine kinase 33 (STK33) protein . STK33 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation and apoptosis .
Mode of Action
STK337900 interacts with its target, STK33, by inhibiting its enzymatic function . This inhibition leads to a decrease in the phosphorylation of downstream proteins, thereby affecting the cell cycle and inducing apoptosis . Specifically, STK337900 has been shown to enhance apoptosis via S-phase cell cycle arrest .
Biochemical Pathways
The interaction of STK337900 with STK33 affects several biochemical pathways. One of the key pathways influenced is the STK33/ERK2 signaling pathway . In this pathway, STK33 phosphorylates ERK2, increasing its activity and promoting the tumorigenesis of certain cancer cells .
Result of Action
The action of STK337900 results in molecular and cellular effects that include the inhibition of cell proliferation, the induction of apoptosis, and the arrest of the cell cycle in the S-phase . These effects have been observed in various cancer cells, suggesting that STK337900 may have potential as an anti-cancer drug .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS3/c1-3-23-14-18-16-12(25-14)15-11(22)8-24-13-17-19-20-21(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,15,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTAYANGTUPEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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